4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-(4-thiazolyl)-
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Overview
Description
7-Hydroxy-2-methyl-3-(thiazol-4-yl)-4H-chromen-4-one: is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 2nd position, and a thiazolyl group at the 3rd position of the chromen-4-one core structure. It is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-3-(thiazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with thiazole derivatives in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature may range from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 7-Hydroxy-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- 7-Hydroxy-2-methyl-3-(1,3-thiazol-4-yl)chromen-4-one
Comparison: Compared to similar compounds, 7-Hydroxy-2-methyl-3-(thiazol-4-yl)-4H-chromen-4-one may exhibit unique biological activities due to the specific positioning of its functional groups. Its hydroxy and thiazolyl groups contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
51625-87-7 |
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Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-3-(1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H9NO3S/c1-7-12(10-5-18-6-14-10)13(16)9-3-2-8(15)4-11(9)17-7/h2-6,15H,1H3 |
InChI Key |
VDUYGHUXKAQBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CSC=N3 |
Origin of Product |
United States |
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